molecular formula C9H10O B094994 (4-Vinylphenyl)methanol CAS No. 1074-61-9

(4-Vinylphenyl)methanol

Cat. No.: B094994
CAS No.: 1074-61-9
M. Wt: 134.17 g/mol
InChI Key: CLECMSNCZUMKLM-UHFFFAOYSA-N
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Description

BI-44370 is a small molecule drug that acts as an antagonist to the calcitonin gene-related peptide receptor. This compound was initially developed by C.H. Boehringer Sohn AG & Co. KG and is primarily investigated for its potential in treating acute migraine attacks . The molecular formula of BI-44370 is C35H47N5O6, and it has a molecular weight of 633.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-44370 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of BI-44370 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

BI-44370 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

BI-44370 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BI-44370

BI-44370 is unique in its specific binding affinity and selectivity for the calcitonin gene-related peptide receptor. It has shown promising results in clinical trials with a favorable safety profile and efficacy in treating acute migraine attacks .

Properties

IUPAC Name

(4-ethenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLECMSNCZUMKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370612
Record name (4-Vinylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-61-9
Record name 4-Vinylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Vinylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-VINYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?

A1: this compound plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []

Q2: What are the advantages of incorporating this compound into mesoporous materials like SBA-15 for catalytic applications?

A2: Combining this compound with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated this compound introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []

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